(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate
Description
(E)-[(3-Nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate is a carbamate derivative featuring a 3-chlorophenyl group and an (E)-configured [(3-nitrophenyl)methylidene]amino substituent. Carbamates are widely recognized for their roles in agrochemicals, pharmaceuticals, and materials science due to their stability and bioactivity .
Properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-4-2-5-12(8-11)17-14(19)22-16-9-10-3-1-6-13(7-10)18(20)21/h1-9H,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFRTLOKLCYCE-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate typically involves the condensation of 3-nitrobenzaldehyde with 3-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with phosgene or a phosgene equivalent to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary amines (R-NH2) and thiols (R-SH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a nitrophenyl group and a chlorophenyl group, which contribute to its biological activity. The synthesis typically involves the reaction of isocyanates with amines or other nucleophiles, leading to the formation of carbamate derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.
Antimicrobial Properties
Research indicates that compounds similar to (E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate exhibit significant antimicrobial activity against a range of pathogens. The nitro group is known to enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Antitumor Activity
The antitumor properties of related compounds have been extensively studied. For instance, derivatives containing similar functional groups have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) or interference with DNA replication processes .
Analgesic and Anti-inflammatory Effects
Recent studies have evaluated the analgesic properties of compounds analogous to this compound. In animal models, these compounds have shown efficacy comparable to standard analgesics like aspirin and ibuprofen. The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in pain and inflammation pathways .
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several nitro-containing carbamate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Antitumor Activity Evaluation
Another research effort focused on evaluating the cytotoxicity of this compound against human cancer cell lines using MTT assays. The findings revealed that it induced cell cycle arrest at the G2/M phase and increased apoptosis markers in treated cells compared to controls . This suggests that this compound may serve as a lead compound for further development in cancer therapy.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of (E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl and chlorophenyl groups play a crucial role in the binding affinity and specificity of the compound. The carbamate linkage is essential for the stability and bioavailability of the compound.
Comparison with Similar Compounds
Chlorpropham (CIPC)
Structure : Isopropyl N-(3-chlorophenyl)carbamate (CAS 101-21-3) .
Key Differences :
- Substituent on carbamate oxygen: Chlorpropham has an isopropyl group, whereas the target compound has a bulkier, electron-deficient (E)-[(3-nitrophenyl)methylidene]amino group.
Table 1: Structural and Functional Comparison
| Property | Chlorpropham (CIPC) | (E)-[(3-Nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate |
|---|---|---|
| Substituent on Carbamate | Isopropyl | (E)-[(3-Nitrophenyl)methylidene]amino |
| Electron Effects | Electron-donating (alkyl group) | Electron-withdrawing (nitro group) |
| Solubility | Organic solvents | Likely lower aqueous solubility |
| Bioactivity | Herbicide, cell division inhibitor | Unknown; potential herbicidal or enzymatic inhibition |
Other Carbamate Derivatives
Barbanate (4-Chloro-2-butynyl m-chlorocarbanilate) :
- 2-[Butyl(3-methylphenyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate: Features a dichlorophenyl group and a bulky aminoethyl chain. Higher lipophilicity due to dichloro substitution, suggesting stronger soil adsorption than the target compound’s monochloro-nitro system .
Non-Carbamate Analogs
3-Chloro-N-phenyl-phthalimide :
- CdO Nanoparticle Precursor Ligand (HMB): Contains a methylidene amino group similar to the target compound but with a hydroxyphenyl substituent. Functions as a tetradentate ligand for cadmium ion stabilization . Comparison: The nitro group in the target compound could alter metal-binding affinity compared to HMB’s hydroxyl group.
Biological Activity
The compound (E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate is a member of the carbamate class, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural characteristics:
- Chemical Formula : CHClNO
- IUPAC Name : this compound
- Molecular Weight : 303.72 g/mol
This compound features a nitrophenyl group and a chlorophenyl moiety, which are significant for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of carbamate compounds exhibit promising antitumor properties. For instance, compounds similar to the target compound have shown moderate cytotoxic activity against various cancer cell lines. In one study, several derivatives were evaluated for their ability to inhibit cell proliferation, with some exhibiting IC values in the micromolar range, indicating potential for further development as anticancer agents .
Enzyme Inhibition
The compound's structure suggests potential interactions with key enzymes involved in neurotransmitter regulation and cancer progression. Notably, carbamates have been studied for their inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAO) . Inhibitors of AChE are particularly relevant in the context of Alzheimer's disease treatment, while MAO inhibitors may play a role in mood regulation and neuroprotection .
Table 1: Summary of Enzyme Inhibition Studies
Analgesic and Anti-inflammatory Activity
Compounds in the same class as this compound have demonstrated analgesic effects comparable to standard analgesics like analgin . In vivo studies using the tail-flick method revealed significant pain relief at various dosages, suggesting that this compound may also possess anti-inflammatory properties .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : By inhibiting AChE or MAO enzymes, the compound may enhance neurotransmitter levels, leading to improved cognitive function or mood stabilization.
- Cytotoxic Effects on Cancer Cells : The presence of nitro and chloro groups may contribute to increased reactivity towards cancerous cells, promoting apoptosis or inhibiting proliferation.
Case Study 1: Antitumor Evaluation
In a study evaluating a series of carbamate derivatives, one derivative exhibited an IC value of 12 µM against breast cancer cell lines. This finding supports the hypothesis that modifications to the carbamate structure can enhance antitumor activity .
Case Study 2: Neuroprotective Effects
Another investigation into related compounds revealed that certain derivatives provided neuroprotection against oxidative stress in neuronal cell lines, highlighting their potential therapeutic application in neurodegenerative diseases .
Q & A
Q. Advanced: How can regioselectivity and stereochemical control be optimized during synthesis?
Methodological Answer: Regioselectivity is influenced by electronic effects of substituents (e.g., nitro groups direct electrophilic attack). For stereochemical control:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (E)-isomer.
- Temperature : Lower temperatures minimize thermal isomerization.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or molecular sieves to drive equilibrium toward the desired isomer. Post-synthesis, X-ray crystallography (e.g., as in ) or NOESY NMR confirms configuration .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), carbamate carbonyl (δ 150–155 ppm), and imine (δ 8.2–8.5 ppm). Compare with tert-butyl N-(3-chlorophenyl)carbamate spectra .
- UV-Vis : Detect π→π* transitions in the nitro and imine groups (λmax ~300–350 nm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl) .
Q. Advanced: How are advanced crystallographic methods applied to resolve structural ambiguities?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve bond lengths/angles and confirm the (E)-configuration. For example, studies on analogous Schiff bases show dihedral angles >150° between aromatic rings .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding with nitro groups) influencing crystal packing .
Basic: How can computational methods predict the compound's reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps, indicating charge transfer (e.g., nitro as electron acceptor) .
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites (e.g., imine nitrogen as nucleophilic center) .
Q. Advanced: How are molecular docking and ADMET studies conducted for bioactivity prediction?
Methodological Answer:
- Docking (e.g., AutoDock Vina) : Simulate binding to targets like human cyclophilin D (CypD). Use PDB structures (e.g., 3J6K) and validate with binding energy scores (<-7 kcal/mol suggests strong affinity) .
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski violations) and toxicity (e.g., AMES mutagenicity) .
Basic: What analytical methods quantify residues in environmental samples?
Methodological Answer:
- HPLC-UV/MS : Separate residues using C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid). Detect via MRM transitions (e.g., m/z 320→214 for chlorpropham analogs) .
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .
Q. Advanced: How do environmental factors influence degradation pathways?
Methodological Answer:
- Hydrolysis studies : Monitor at varying pH (e.g., pH 5–9) and temperatures (25–50°C). Carbamates hydrolyze faster in alkaline conditions via nucleophilic attack on the carbonyl .
- Metabolite tracking : Use LC-QTOF-MS to identify sulfonic acid derivatives (e.g., 4'-hydroxychlorpropham-O-sulfonic acid) formed in soil/water .
Basic: What in vitro assays evaluate biological activity?
Methodological Answer:
Q. Advanced: How can in silico models guide drug discovery?
Methodological Answer:
- Pharmacophore modeling : Define essential features (e.g., nitro group for electron withdrawal) using Schrödinger Phase. Validate with ROC curves (AUC >0.7 indicates robustness) .
- QSAR : Develop regression models (e.g., PLS) correlating logP and HOMO energy with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
